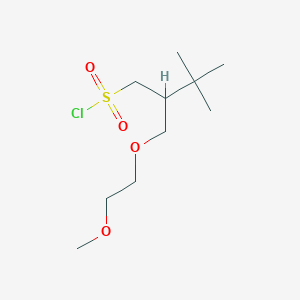
2-((2-Methoxyethoxy)methyl)-3,3-dimethylbutane-1-sulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((2-Methoxyethoxy)methyl)-3,3-dimethylbutane-1-sulfonyl chloride is an organic compound with the molecular formula C10H21ClO4S. It is a colorless liquid that is classified as a sulfonyl chloride. This compound is used in various chemical reactions, particularly as a reagent in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-Methoxyethoxy)methyl)-3,3-dimethylbutane-1-sulfonyl chloride typically involves the reaction of 3,3-dimethylbutane-1-sulfonyl chloride with 2-methoxyethanol in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pressure, and the use of high-purity reagents to minimize impurities.
Analyse Des Réactions Chimiques
Types of Reactions
2-((2-Methoxyethoxy)methyl)-3,3-dimethylbutane-1-sulfonyl chloride undergoes several types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols.
Hydrolysis: In the presence of water, the sulfonyl chloride group can hydrolyze to form the corresponding sulfonic acid.
Reduction: The compound can be reduced to form the corresponding sulfonamide.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as triethylamine or pyridine.
Hydrolysis: This reaction occurs in the presence of water or aqueous base.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Major Products Formed
Substitution Reactions: The major products are sulfonamides, sulfonate esters, and sulfonate thioesters.
Hydrolysis: The major product is the corresponding sulfonic acid.
Reduction: The major product is the corresponding sulfonamide.
Applications De Recherche Scientifique
2-((2-Methoxyethoxy)methyl)-3,3-dimethylbutane-1-sulfonyl chloride is used in various scientific research applications, including:
Organic Synthesis:
Medicinal Chemistry: The compound is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Material Science: It is used in the modification of polymers and other materials to introduce sulfonyl functional groups.
Biochemistry: The compound is used in the modification of biomolecules such as proteins and peptides to study their structure and function.
Mécanisme D'action
The mechanism of action of 2-((2-Methoxyethoxy)methyl)-3,3-dimethylbutane-1-sulfonyl chloride involves the formation of a sulfonyl intermediate that can react with nucleophiles. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on target molecules. This reactivity is utilized in various chemical reactions to introduce sulfonyl groups into organic molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methanesulfonyl Chloride: A simpler sulfonyl chloride with a similar reactivity profile.
Benzenesulfonyl Chloride: An aromatic sulfonyl chloride used in similar applications.
Tosyl Chloride (p-Toluenesulfonyl Chloride): A commonly used sulfonyl chloride in organic synthesis.
Uniqueness
2-((2-Methoxyethoxy)methyl)-3,3-dimethylbutane-1-sulfonyl chloride is unique due to its specific structure, which provides distinct steric and electronic properties. These properties can influence the reactivity and selectivity of the compound in chemical reactions, making it a valuable reagent in organic synthesis and other applications.
Propriétés
Formule moléculaire |
C10H21ClO4S |
|---|---|
Poids moléculaire |
272.79 g/mol |
Nom IUPAC |
2-(2-methoxyethoxymethyl)-3,3-dimethylbutane-1-sulfonyl chloride |
InChI |
InChI=1S/C10H21ClO4S/c1-10(2,3)9(8-16(11,12)13)7-15-6-5-14-4/h9H,5-8H2,1-4H3 |
Clé InChI |
KGKLSCPNNXIIDF-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C(COCCOC)CS(=O)(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


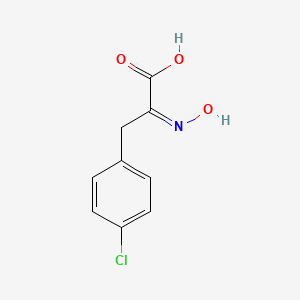

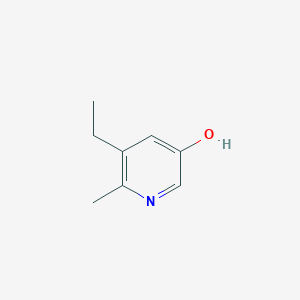
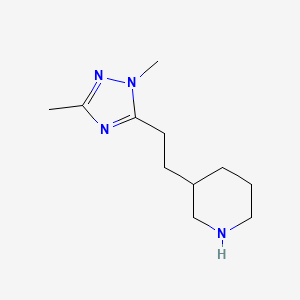

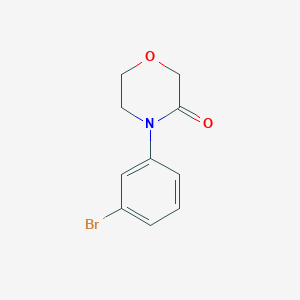
![1-((5,6-Dihydroimidazo[2,1-b]thiazol-3-yl)methyl)cyclopropane-1-sulfonyl chloride](/img/structure/B13624272.png)
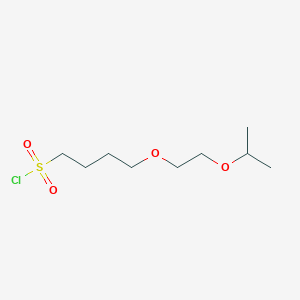
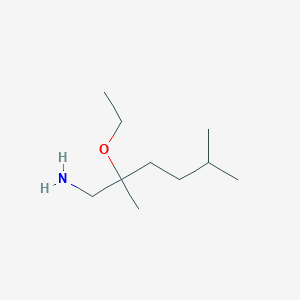
![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)non-8-ynoicacid](/img/structure/B13624302.png)

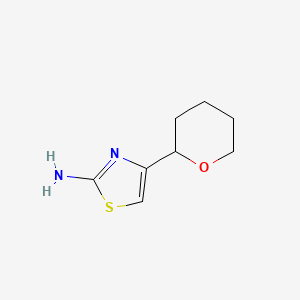
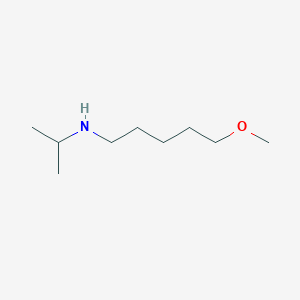
![tert-butylN-{[(4-bromopyridin-2-yl)carbamoyl]methyl}carbamate](/img/structure/B13624348.png)
